1-(2-Chlorophenyl)propan-2-one
Description
1-(2-Chlorophenyl)propan-2-one is an aromatic ketone with the molecular formula C₉H₉ClO (calculated molecular weight: 168.61 g/mol). The compound features a propan-2-one backbone substituted at the phenyl ring with a chlorine atom at the ortho (2nd) position. This structural motif is critical in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing chlorine substituent, which enhances electrophilic substitution at specific ring positions and stabilizes intermediates in condensation reactions .
The parent ketone’s insolubility in water and solubility in organic solvents (e.g., chloroform, acetone) align with trends observed in structurally related propan-2-one derivatives .
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGNDIMNCPMZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281768 | |
| Record name | 1-(2-Chlorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-95-9 | |
| Record name | 6305-95-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-(2-Chlorophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{Cl} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{ClCOCH}_2\text{CH}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solvents such as dichloromethane or toluene is common to facilitate the reaction and improve the solubility of the reactants.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chlorophenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride or sodium borohydride yields 1-(2-chlorophenyl)propan-2-ol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-Chlorophenylacetic acid.
Reduction: 1-(2-Chlorophenyl)propan-2-ol.
Substitution: Various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of certain therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of the chlorine atom enhances its reactivity by stabilizing the intermediate species formed during the reaction.
Comparison with Similar Compounds
1-(2-Chlorophenyl)propan-2-one vs. 1-(4-Chlorophenyl)propan-2-one
- Electronic Effects : The ortho -chlorine in this compound induces steric hindrance and meta-directing effects, whereas the para -chlorine in 1-(4-Chlorophenyl)propan-2-one allows for more symmetric electron withdrawal, favoring para/ortho substitution in further reactions.
This compound vs. 1-(3-Methylphenyl)propan-2-one
- Solubility: Both compounds are water-insoluble, but the methyl group in the 3-position enhances lipophilicity, improving solubility in non-polar solvents .
- Reactivity : The electron-donating methyl group in 1-(3-Methylphenyl)propan-2-one facilitates electrophilic aromatic substitution at the para position, contrasting with the electron-withdrawing chlorine in the 2-chloro derivative .
Structural Derivatives and Functional Modifications
Thiosemicarbazone Derivatives
- 1-(p-Tolylhydrazono)-propan-2-one () forms stable thiosemicarbazones upon condensation with N,N-dimethylthiosemicarbazide. These derivatives are air-stable and insoluble in water, similar to the parent 2-chloro compound, but exhibit enhanced biological activity due to the thiosemicarbazide moiety .
Dioxolane-Ring Derivatives
- Compound 3j (), a dioxolane-containing derivative of this compound, shows distinct ¹H-NMR shifts at δ 1.45 (s, 3H, CH₃), δ 4.10–4.30 (m, 2H, OCH₂), and aromatic protons at δ 7.25–7.50. The dioxolane ring introduces rigidity, altering solubility and thermal stability compared to the parent ketone .
Spectral and Physical Properties
Table 1: Comparative Data for Propan-2-one Derivatives
*Calculated for 1-(4-Chlorophenylimino)-1-(phenylhydrazono)-propan-2-one (C₁₅H₁₂ClN₃O).
Biological Activity
1-(2-Chlorophenyl)propan-2-one, also known as 1-chloro-1-(2-chlorophenyl)propan-2-one, is a compound with notable biological activity, particularly in antimicrobial and antifungal applications. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H9ClO
- Molecular Weight : Approximately 203.065 g/mol
- Density : 1.269 g/cm³
- Boiling Point : 259.8ºC at 760 mmHg
The presence of chlorine atoms in its structure enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can interfere with microbial metabolic pathways, potentially inhibiting enzyme activity or disrupting cellular processes. The compound has demonstrated effectiveness against various bacteria and fungi, suggesting its potential use in treating infections.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that its halogenated structure allows for specific binding interactions with enzymes or receptors, potentially leading to the inhibition or modulation of biological pathways. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency.
Several derivatives of this compound have been synthesized to explore their biological activities:
Table 2: Structural Derivatives of this compound
| Compound Name | Key Features |
|---|---|
| 2-Chloro-1-(4-chlorophenyl)propan-2-one | Contains two chlorine substituents |
| 1-Chloro-1-(2-fluorophenyl)propan-2-one | Fluorine instead of chlorine on the phenyl ring |
| 1-Chloro-1-(4-chloromethylphenyl)propan-2-one | Additional chloromethyl group enhances reactivity |
These derivatives exhibit varying degrees of biological activity, which can be attributed to their structural differences.
Case Studies and Research Findings
A study focusing on the enantiocomplementary bioreduction of substituted propan-2-ones highlighted the potential for using various yeast strains to convert ketones into alcohols with high enantiomeric excess. This research suggests that modifications to the structure of propan-2-ones can significantly influence their biological activity and selectivity .
Additionally, compounds structurally related to this compound have shown selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, indicating the potential for developing new antibiotics based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
